7-(ベンジルオキシ)-4-ヒドロキシキノリン-3-カルボン酸エチル

説明

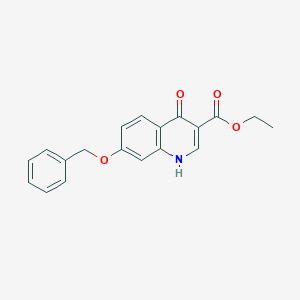

Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with a benzyloxy group at the 7-position, a hydroxy group at the 4-position, and an ethyl ester at the 3-carboxylate position.

科学的研究の応用

Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

Medicine: Explored for its therapeutic potential in treating diseases such as malaria and tuberculosis.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

作用機序

Target of Action

Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate, also known as ethyl 4-oxo-7-phenylmethoxy-1H-quinoline-3-carboxylate, is a compound that has been investigated for its potential inhibitory effects on cholinesterases (acetyl- and butyryl-, AChE and BChE) and monoamine oxidase B (MAO B) . These enzymes play crucial roles in the nervous system, with cholinesterases involved in the breakdown of acetylcholine, a key neurotransmitter, and MAO B involved in the metabolism of dopamine, another important neurotransmitter .

Mode of Action

The compound interacts with its targets (AChE, BChE, and MAO B) by binding to their active sites, thereby inhibiting their activity . This results in an increase in the levels of acetylcholine and dopamine in the synaptic cleft, enhancing neurotransmission .

Biochemical Pathways

The inhibition of AChE and BChE prevents the breakdown of acetylcholine, leading to an increase in its concentration at synapses. This can enhance cholinergic neurotransmission, which is involved in numerous physiological processes including muscle contraction, heart rate, memory, and learning .

Inhibition of MAO B prevents the breakdown of dopamine, leading to increased dopamine levels. Dopamine is a key neurotransmitter involved in reward, motivation, memory, and motor control .

Result of Action

The inhibition of AChE, BChE, and MAO B by Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate can lead to enhanced neurotransmission due to increased levels of acetylcholine and dopamine. This could potentially result in improved cognitive function, mood, and motor control .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction. This involves reacting the quinoline derivative with benzyl bromide in the presence of a base such as potassium carbonate.

Esterification: The final step involves the esterification of the carboxylic acid group at the 3-position with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group at the 4-position can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The benzyloxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl bromide in the presence of potassium carbonate.

Major Products Formed

Oxidation: Formation of 7-(benzyloxy)-4-quinolone-3-carboxylate.

Reduction: Formation of 7-(benzyloxy)-4-hydroxyquinoline-3-methanol.

Substitution: Formation of 7-(substituted benzyloxy)-4-hydroxyquinoline-3-carboxylate derivatives.

類似化合物との比較

Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate can be compared with other quinoline derivatives:

7-Chloro-4-hydroxyquinoline-3-carboxylate: Similar structure but with a chloro group instead of a benzyloxy group, leading to different biological activities.

Ethyl 7-(methoxy)-4-hydroxyquinoline-3-carboxylate: Similar structure but with a methoxy group, which may affect its solubility and reactivity.

7-(Benzyloxy)-4-hydroxyquinoline-3-carboxylic acid: Similar structure but without the ethyl ester, affecting its pharmacokinetic properties.

Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

生物活性

Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate, also known as ethyl 4-oxo-7-phenylmethoxy-1H-quinoline-3-carboxylate, is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Target Enzymes

The compound primarily targets:

- Cholinesterases (ChEs) : This includes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for the hydrolysis of acetylcholine.

- Monoamine Oxidase B (MAO B) : An enzyme involved in the degradation of neurotransmitters such as dopamine.

Mode of Action

Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate inhibits these enzymes by binding to their active sites, leading to:

- Increased Acetylcholine Levels : By inhibiting AChE and BChE, the breakdown of acetylcholine is reduced, enhancing cholinergic neurotransmission. This can improve cognitive functions such as memory and learning.

- Increased Dopamine Levels : Inhibition of MAO B prevents dopamine degradation, potentially enhancing mood and motor control .

Resulting Biological Effects

The compound's action can lead to several physiological effects:

- Enhanced cognitive function and memory retention.

- Improved mood and emotional stability.

- Potential neuroprotective effects due to increased neurotransmitter availability .

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate. It has shown significant activity in scavenging free radicals, which is crucial for protecting cells from oxidative stress. The compound was evaluated using the ABTS assay, demonstrating potent antioxidant capabilities comparable to established antioxidants like ascorbic acid .

Antitumor Activity

Research has indicated that this compound exhibits promising antitumor activity. In a study involving Ehrlich Ascites Carcinoma (EAC) cells in mice, treatment with ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate resulted in a significant reduction in tumor cell viability. The study also noted that the compound induced apoptosis in cancer cells and did not adversely affect liver or kidney functions .

Comparative Studies

Comparative studies with similar quinoline derivatives have revealed that modifications in the structure can significantly influence biological activity. For instance:

- 7-Chloro-4-hydroxyquinoline-3-carboxylate : Exhibits different biological activities due to the presence of a chloro group instead of a benzyloxy group.

- Ethyl 7-(methoxy)-4-hydroxyquinoline-3-carboxylate : The methoxy group affects solubility and reactivity, impacting its biological efficacy .

Summary of Biological Activities

Structure-Activity Relationship

| Compound | Structure Modification | Biological Activity |

|---|---|---|

| Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate | Benzyloxy group | High AChE inhibition |

| 7-Chloro-4-hydroxyquinoline-3-carboxylate | Chloro group | Varies |

| Ethyl 7-(methoxy)-4-hydroxyquinoline-3-carboxylate | Methoxy group | Altered solubility |

特性

IUPAC Name |

ethyl 4-oxo-7-phenylmethoxy-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-2-23-19(22)16-11-20-17-10-14(8-9-15(17)18(16)21)24-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFAAXMCFXOPOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594829 | |

| Record name | Ethyl 7-(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17825-15-9 | |

| Record name | Ethyl 7-(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。